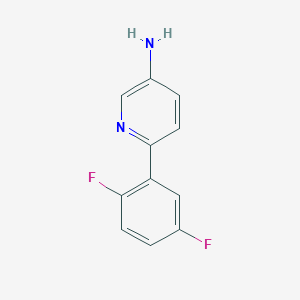

6-(2,5-Difluorophenyl)pyridin-3-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H8F2N2 |

|---|---|

Molecular Weight |

206.19 g/mol |

IUPAC Name |

6-(2,5-difluorophenyl)pyridin-3-amine |

InChI |

InChI=1S/C11H8F2N2/c12-7-1-3-10(13)9(5-7)11-4-2-8(14)6-15-11/h1-6H,14H2 |

InChI Key |

BTPBAIPKCOPJPA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1F)C2=NC=C(C=C2)N)F |

Origin of Product |

United States |

Synthetic Methodologies for 6 2,5 Difluorophenyl Pyridin 3 Amine and Analogues

Direct Synthesis Approaches

Direct synthesis approaches focus on joining a pre-existing pyridine (B92270) ring with a phenyl group. These methods are often convergent and benefit from the wide availability of functionalized starting materials.

Palladium-Catalyzed Cross-Coupling Reactions for C-C Bond Formation

Among the most powerful tools for constructing C-C bonds in modern organic synthesis are palladium-catalyzed cross-coupling reactions. libretexts.orgslideshare.net These reactions provide a direct and efficient means to form the biaryl linkage between the pyridine and difluorophenyl rings, a key structural feature of the target molecule. researchgate.net The versatility and functional group tolerance of these methods make them highly suitable for synthesizing complex molecules like substituted arylpyridines. bohrium.commit.edu

The Suzuki-Miyaura cross-coupling reaction stands out as a premier method for the synthesis of biaryl compounds, including 6-(2,5-Difluorophenyl)pyridin-3-amine. mdpi.comresearchgate.net This reaction typically involves the coupling of an organoboron reagent (like a boronic acid or ester) with an organohalide in the presence of a palladium catalyst and a base. core.ac.uknih.gov The reaction is noted for its mild conditions, tolerance of a wide array of functional groups, and the generally non-toxic nature of its by-products. mdpi.comrsc.org

For the synthesis of the target compound, a viable Suzuki-Miyaura strategy would involve the reaction of a 6-halopyridin-3-amine derivative with (2,5-Difluorophenyl)boronic acid. A closely related synthesis was successfully used to produce a series of novel pyridine derivatives. nih.gov In that study, 5-bromo-2-methylpyridin-3-amine (B1289001) was coupled with various arylboronic acids. nih.gov This demonstrates the feasibility of using aminopyridine halides as substrates in Suzuki couplings, even without protection of the amine group. rsc.orgacs.org The primary amine group on the pyridine ring is generally tolerated under standard Suzuki conditions. nih.gov

A plausible synthetic route is depicted below:

Scheme 1: Plausible Suzuki-Miyaura Synthesis of this compound

This image is a hypothetical representation and does not correspond to a specific experimental result.

The reaction would couple 6-bromopyridin-3-amine with (2,5-difluorophenyl)boronic acid. Alternatively, the amino group can be protected, for instance as an acetamide, prior to the coupling reaction. nih.gov This can sometimes improve yields and prevent side reactions, although it adds extra steps to the synthesis. nih.gov

The success and efficiency of the Suzuki-Miyaura coupling are highly dependent on the careful optimization of reaction conditions. Key parameters include the choice of palladium source, ligand, base, and solvent system. researchgate.netresearchgate.net

Catalyst and Ligand: The palladium catalyst is central to the reaction. While simple catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are often effective, more advanced catalyst systems have been developed to handle challenging substrates, such as electron-deficient heteroaryl halides or sterically hindered coupling partners. nih.govresearchgate.netnih.gov The choice of ligand is critical for stabilizing the palladium center and facilitating the catalytic cycle. mit.edu For pyridine substrates, specialized phosphine (B1218219) ligands, including bulky biaryl phosphines, have been shown to produce highly active and stable catalysts that can lead to excellent yields. mit.edunih.gov

Base and Solvent: The base plays a crucial role in the transmetalation step of the catalytic cycle. Common choices include carbonates (e.g., Na₂CO₃, K₂CO₃), phosphates (e.g., K₃PO₄), and fluorides (e.g., KF). nih.govnih.gov The selection of the base can be critical, especially when dealing with substrates containing base-sensitive functional groups. mit.edu The solvent system often consists of a mixture of an organic solvent (like 1,4-dioxane, toluene, or THF) and water, which is necessary to dissolve the inorganic base. core.ac.uknih.gov

A summary of typical conditions used for the Suzuki-Miyaura synthesis of related aminopyridine derivatives is presented in the table below.

| Parameter | Condition | Role in Reaction |

|---|---|---|

| Halide Substrate | 5-Bromo-2-methylpyridin-3-amine | Electrophilic coupling partner |

| Boronic Acid | Arylboronic acids | Nucleophilic coupling partner |

| Catalyst | Pd(PPh₃)₄ | Facilitates C-C bond formation |

| Base | K₃PO₄ | Activates the boronic acid for transmetalation |

| Solvent | 1,4-Dioxane / H₂O (4:1) | Solubilizes reactants and reagents |

| Temperature | 85-95 °C | Provides energy to overcome activation barriers |

Strategies Involving Ring Formation and Modification

An alternative to coupling pre-formed rings is the construction of the pyridine ring itself from acyclic precursors. These methods offer a high degree of flexibility in introducing various substituents onto the pyridine core.

A novel and elegant approach to synthesizing substituted pyridines involves a Ring Opening and Closing Cascade (ROCC) mechanism. researchgate.net This strategy utilizes a stable heterocyclic precursor which, under specific reaction conditions, undergoes ring opening to form a reactive intermediate that subsequently cyclizes to form the desired pyridine ring. researchgate.net

For instance, a method has been developed for the synthesis of 2,5-disubstituted pyridines starting from 3-aroyl-5-chloro-2(1H)-pyrazinones. researchgate.net The reaction proceeds via a proposed ROCC mechanism where the pyrazinone ring is opened and subsequently re-closed to form the pyridine scaffold. researchgate.net While not a direct synthesis of the target molecule, this methodology represents a powerful strategy for accessing pyridine cores with substitution patterns that might be difficult to achieve through cross-coupling alone. Another approach involves the conversion of para-substituted pyridines into meta-substituted anilines through sequential ring-opening and ring-closing reactions, highlighting the utility of ring transformations in rearranging substitution patterns. nih.gov

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product that contains the essential parts of all starting materials, are a highly efficient tool for synthesizing complex heterocyclic structures like pyridines. taylorfrancis.comrsc.org These reactions are atom-economical and can rapidly generate diverse molecular libraries from simple building blocks. acsgcipr.org

Classic MCRs for pyridine synthesis include the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia (B1221849). acsgcipr.orgnih.gov Modern variations of the Hantzsch synthesis and other MCRs, such as those based on [4+2] cycloadditions (Diels-Alder reactions), provide access to a wide range of polysubstituted pyridines. nih.govwhiterose.ac.uk For example, a three-component synthesis has been developed based on the Diels-Alder reactions of 2-azadienes, which are generated in situ. nih.govwhiterose.ac.uk These methods allow for the construction of the pyridine ring with specific substitution patterns by carefully choosing the individual components of the reaction. taylorfrancis.com

Reductive Processes for Amine Functionality Introduction

The final step in the synthesis of this compound typically involves the reduction of a nitro group at the 3-position of the pyridine ring. Catalytic hydrogenation is a widely employed and efficient method for this transformation.

Catalytic Hydrogenation

The reduction of a 6-aryl-3-nitropyridine precursor is commonly achieved using hydrogen gas (H₂) in the presence of a palladium on carbon (Pd/C) catalyst. youtube.comcbijournal.com This method is often preferred due to its high efficiency and the clean nature of the reaction, where the primary byproduct is water. The reaction is typically carried out in a suitable solvent, such as methanol (B129727) or ethanol (B145695), under a hydrogen atmosphere. cbijournal.comnih.gov The choice of catalyst and reaction conditions can be critical to avoid side reactions, such as dehalogenation if a halogenated precursor is used. youtube.com For instance, Raney nickel is an alternative catalyst that can be used for substrates where dehalogenation of aromatic halides is a concern. youtube.com

Other reducing agents such as iron (Fe) or tin(II) chloride (SnCl₂) in acidic media can also be employed for the reduction of nitroarenes. youtube.comorgsyn.org These methods offer milder alternatives to catalytic hydrogenation and can be advantageous when other functional groups sensitive to hydrogenation are present in the molecule. youtube.com An electrochemical reduction method in an acidic solution has also been reported for the preparation of 3-aminopyridines from 3-nitropyridines. nih.gov

Synthesis of Key Precursors and Intermediates

The synthesis of this compound relies on the availability of appropriately functionalized pyridine and difluorophenyl precursors. The assembly of the final molecule can be approached through various synthetic routes, each with its own set of key intermediates.

Preparation of Functionalized Pyridine Scaffolds

A common strategy involves the synthesis of a 6-halo-3-nitropyridine scaffold, which can then undergo a cross-coupling reaction to introduce the difluorophenyl group. A key precursor in this approach is 2-chloro-5-nitropyridine (B43025) or its isomers. The synthesis of such precursors often starts from commercially available pyridines. For example, 2,6-dichloropyridine (B45657) can be nitrated using a mixture of concentrated sulfuric acid and nitric acid to produce 2,6-dichloro-3-nitropyridine. nih.gov This intermediate can then be selectively ammonolyzed to replace one of the chloro groups with an amino group, yielding 2-amino-6-chloro-3-nitropyridine. nih.govgoogle.com The ammonolysis is typically carried out using aqueous ammonia in a solvent like methanol at temperatures between 35°C and 45°C. nih.govgoogle.com Alternatively, ammonia gas can be bubbled through a solution of the starting material in isopropanol. youtube.com

| Precursor | Starting Material | Reagents and Conditions | Yield (%) | Reference |

| 2,6-dichloro-3-nitropyridine | 2,6-dichloropyridine | conc. H₂SO₄, conc. HNO₃, 100-105°C | 75.38 | nih.gov |

| 2-amino-6-chloro-3-nitropyridine | 2,6-dichloro-3-nitropyridine | 25% aq. NH₃, Methanol, 40-45°C | - | nih.govgoogle.com |

| 2-amino-6-chloro-3-nitropyridine | 2,6-dichloro-3-nitropyridine | NH₃ (gas), Isopropanol, 20-30°C then RT | - | youtube.com |

| 6-Chloro-3-hydroxy-2-nitropyridine | 2-Chloropyridin-5-ol | KNO₃, conc. H₂SO₄, 0°C to RT | 78 | researchgate.net |

Introduction and Functionalization of the Difluorophenyl Group

The introduction of the 2,5-difluorophenyl group is most commonly achieved through a palladium-catalyzed cross-coupling reaction, with the Suzuki-Miyaura coupling being a prominent method. organic-chemistry.orgmdpi.com This reaction typically involves the coupling of a halogenated pyridine derivative with an appropriate arylboronic acid or its ester.

For the synthesis of this compound, a 6-chloropyridine derivative, such as 6-chloro-3-nitropyridine, can be coupled with (2,5-difluorophenyl)boronic acid. The success of the Suzuki-Miyaura coupling of chloropyridines can be challenging and often requires careful optimization of the catalyst, ligand, base, and solvent system. nih.govresearchgate.netgoogle.com For instance, the use of bulky electron-rich phosphine ligands can be beneficial. nih.gov A procedure for the coupling of 2-chloro-5-(trifluoromethyl)pyridine (B1661970) with (2,4-difluorophenyl)boronic acid using Pd(PPh₃)₄ as the catalyst, sodium carbonate as the base, and a mixture of benzene (B151609) and ethanol as the solvent has been reported with a 73% yield. youtube.com This provides a relevant model for the desired transformation.

The choice of base and solvent is crucial, with combinations like potassium phosphate (B84403) (K₃PO₄) in 1,4-dioxane/water being commonly employed. mdpi.comresearchgate.net The reaction temperature is also a key parameter, often ranging from 85°C to 100°C. researchgate.netresearchgate.net

| Aryl Halide | Boronic Acid/Ester | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |

| 2,3,5-trichloropyridine | Phenylboronic acid | Pd(OAc)₂ | Na₂CO₃ | H₂O/DMF | 60 | High | nih.gov |

| 5-bromo-2-methylpyridin-3-amine | Arylboronic acids | Pd(PPh₃)₄ | K₃PO₄ | 1,4-dioxane/H₂O | 85-95 | Moderate to Good | researchgate.net |

| 2-chloro-5-(trifluoromethyl)pyridine | (2,4-difluorophenyl)boronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Benzene/Ethanol/H₂O | 70-75 | 73 | youtube.com |

Derivatization of Pre-existing Pyridine Amine Structures

The amine functionality of this compound and its analogues allows for a variety of derivatization reactions, which are often employed to explore structure-activity relationships in drug discovery programs. Common derivatization reactions include acylation and sulfonylation.

Acylation Acylation of the amino group is typically achieved by reacting the amine with an acylating agent such as an acid chloride or an anhydride (B1165640). google.comresearchgate.netresearchgate.net For example, acetylation can be carried out using acetic anhydride or acetyl chloride. google.comias.ac.in The reaction with acetic anhydride often proceeds rapidly, sometimes requiring only gentle heating to go to completion. google.com The use of a slight molar excess of acetic anhydride is often preferred to ensure complete conversion of the amine. google.com

Sulfonylation Sulfonylation of the amine group is another common derivatization, leading to the formation of sulfonamides. This is typically accomplished by reacting the amine with a sulfonyl chloride, such as p-toluenesulfonyl chloride, in the presence of a base like pyridine. cbijournal.comresearchgate.net The reaction conditions are generally mild, often carried out at temperatures ranging from 0°C to room temperature. cbijournal.com More recent methods have explored the use of solid-supported catalysts or greener solvents to simplify purification and reduce environmental impact. researchgate.net

| Amine Substrate | Reagent | Conditions | Product | Reference |

| Aromatic primary amine | Acetic anhydride | - | Acetylated amine | google.comresearchgate.net |

| Aromatic primary amine | Acetyl chloride | NaOAc, Brine | Acetylated amine | ias.ac.in |

| Aryl primary amine | Aryl sulfonyl chloride | Pyridine, 0-25°C | Sulfonamide | cbijournal.com |

| Various amines | p-Toluenesulfonyl chloride | Crosslinked poly(4-vinylpyridine) | Sulfonamide | researchgate.net |

Practical and Scalable Synthesis Considerations

The transition from laboratory-scale synthesis to large-scale production presents a unique set of challenges that must be addressed to ensure a robust, safe, and economically viable process. Key considerations include optimizing reaction yields, controlling purity, and ensuring the process is scalable.

Yield Optimization and Purity Control

Purity control is paramount, especially for active pharmaceutical ingredients (APIs). Impurities can arise from starting materials, side reactions, or degradation of the product. Common impurities in Suzuki-Miyaura reactions include homocoupling products and byproducts from competing reactions. researchgate.net Chromatographic purification is often necessary at the laboratory scale, but for large-scale production, purification by crystallization is preferred due to its efficiency and cost-effectiveness. youtube.comresearchgate.netyoutube.comyoutube.com The choice of crystallization solvent is critical and must be selected to ensure high recovery of the pure product while leaving impurities in the mother liquor. youtube.comyoutube.com For example, allowing a solution to cool slowly can lead to the formation of purer crystals. youtube.com

| Process Step | Key Optimization Parameter | Purity Control Method | Reference |

| Suzuki Coupling | Reaction temperature and time | Minimizing hydrolysis impurity formation | researchgate.net |

| Suzuki Coupling | Catalyst and ligand selection | Reducing homocoupling byproducts | researchgate.net |

| Final Product Isolation | - | Recrystallization from a suitable solvent | youtube.comyoutube.com |

Green Chemistry Principles in Synthetic Route Design

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. In the context of synthesizing this compound and its analogues, several key green chemistry principles are being actively explored to create more sustainable and efficient methodologies. These include the use of microwave-assisted synthesis, one-pot multicomponent reactions, and the selection of greener solvents and catalysts.

One of the most impactful green chemistry techniques is the use of microwave irradiation to accelerate chemical reactions. nih.govnih.gov Compared to conventional heating methods, microwave-assisted synthesis often leads to significantly shorter reaction times, increased product yields, and enhanced purity. nih.govresearchgate.net For instance, in the synthesis of various pyridine derivatives, microwave irradiation has been shown to reduce reaction times from hours to mere minutes, while simultaneously improving yields. nih.govresearchgate.net

One-pot multicomponent reactions (MCRs) represent another cornerstone of green synthetic design. nih.govresearchgate.netnih.gov These reactions combine two or more synthetic steps into a single operation, thereby reducing the need for intermediate purification, minimizing solvent usage, and decreasing waste generation. nih.gov The synthesis of highly functionalized pyridines has been successfully achieved through one-pot, three-component tandem reactions, highlighting the efficiency and atom economy of this approach. mdpi.com

The choice of solvents and catalysts also plays a crucial role in the environmental footprint of a synthetic process. Green chemistry encourages the use of non-toxic, renewable, and easily recyclable solvents such as water or ethanol. nih.govnih.gov Furthermore, the development of highly efficient and recyclable catalysts, including palladium-based systems for cross-coupling reactions, is a key area of research. researchgate.netnih.gov For example, palladium-catalyzed Suzuki-Miyaura cross-coupling is a powerful method for forming the C-C bond between the pyridine and phenyl rings in 6-arylpyridin-3-amines. nih.govmdpi.com The use of highly active palladium catalysts can reduce the required catalyst loading, minimizing cost and environmental impact. nih.gov Recent advancements have focused on developing these reactions in aqueous media, further enhancing their green credentials. nih.gov

Solvent-free, or solid-state, reactions offer a particularly green alternative by eliminating the need for any solvent, thereby reducing waste and simplifying product isolation. researchgate.netrsc.orgresearchgate.net Grinding techniques under solvent-free conditions have been successfully employed for the synthesis of related heterocyclic compounds, demonstrating high efficiency and environmental benefits. researchgate.net

The following table summarizes and compares different green synthetic methodologies that have been applied to the synthesis of pyridine analogues, illustrating the advantages in terms of reaction time and yield.

| Synthetic Method | Catalyst/Conditions | Solvent | Reaction Time | Yield (%) | Reference |

| Microwave-Assisted One-Pot, Four-Component Reaction | None | Ethanol | 2–7 min | 82–94% | nih.govresearchgate.net |

| Conventional One-Pot, Four-Component Reaction | Reflux | Ethanol | 6–9 h | 71–88% | nih.gov |

| Microwave-Assisted Suzuki Coupling | Pd(II)/Pyridine-Pyrazole Ligand | EtOH/H₂O | 2 min | High | nih.gov |

| Catalyst-Free Grinding | None | Solvent-Free | Varies | High | researchgate.net |

| MgO Nanoparticle Catalysis | MgO NPs | Chloroform | 1 h | High | frontiersin.org |

| Classical Synthesis | Triethylamine | Chloroform | 5 h | Moderate | frontiersin.org |

This table presents data for the synthesis of various pyridine and pyrimidine (B1678525) analogues, demonstrating the general efficacy of green chemistry approaches.

The application of these green chemistry principles to the synthesis of this compound can lead to more sustainable and economically viable production processes. For instance, a plausible green synthetic route could involve a microwave-assisted Suzuki-Miyaura cross-coupling of a suitable bromopyridin-3-amine derivative with (2,5-difluorophenyl)boronic acid in an aqueous solvent system, utilizing a highly efficient palladium catalyst. This approach would embody several key green principles, including energy efficiency, use of safer solvents, and high atom economy.

Reaction Mechanisms and Chemical Reactivity of 6 2,5 Difluorophenyl Pyridin 3 Amine

Fundamental Amine Reactivity

The primary amine group at the C3 position is a principal site of reactivity in 6-(2,5-difluorophenyl)pyridin-3-amine, participating in reactions typical of aromatic amines.

Nucleophilicity of the Primary Amine Group

The lone pair of electrons on the nitrogen atom of the primary amine confers nucleophilic character to the molecule. This allows it to react with a variety of electrophiles. The nucleophilicity of this amine is modulated by the electronic effects of both the pyridine (B92270) ring and the difluorophenyl substituent. While the pyridine ring is generally electron-withdrawing, the amino group's own electron-donating resonance effect can be significant.

Basicity and Protonation Equilibria of the Pyridine Nitrogen and Amine

The presence of two nitrogen atoms, one in the pyridine ring and one in the exocyclic amino group, means that this compound can accept two protons. The relative basicity of these two sites, and thus the preferred site of initial protonation, is determined by the electronic environment of each nitrogen.

The lone pair of the pyridine nitrogen is in an sp²-hybridized orbital and is not involved in the aromatic sextet, making it available for protonation. The pKa of pyridine itself is approximately 5.2. The amino group, being an electron-donating group, would be expected to increase the electron density on the pyridine nitrogen, thereby increasing its basicity. Conversely, the electron-withdrawing 2,5-difluorophenyl group at the C6 position will decrease the basicity of the pyridine nitrogen through an inductive effect.

The lone pair of the amino group nitrogen is in conjugation with the aromatic pyridine ring. This delocalization of the lone pair into the ring reduces its availability for protonation, thus lowering the basicity of the amine compared to a typical aliphatic amine. The electron-withdrawing nature of the pyridine ring further decreases the basicity of the amino group.

Computational prediction methods can provide an estimate of the pKa values for the two nitrogen atoms. Various semiempirical and deep-learning-based models exist for pKa prediction, though their accuracy can vary. nih.govnih.govblogspot.compeerj.com For 3-aminopyridine (B143674), the pKa of the pyridine nitrogen is around 6.0, while the pKa of the protonated amino group is significantly lower. Given the electron-withdrawing effect of the 2,5-difluorophenyl substituent, the pKa of the pyridine nitrogen in this compound is expected to be lower than that of 3-aminopyridine. Therefore, in an acidic medium, the pyridine nitrogen is the more likely site of initial protonation.

Reactivity of the Pyridine Heterocycle

The pyridine ring in this compound is an electron-deficient aromatic system, which influences its susceptibility to both electrophilic and nucleophilic attack.

Electrophilic Aromatic Substitution Patterns

The pyridine ring is generally deactivated towards electrophilic aromatic substitution (EAS) compared to benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom. nih.gov However, the presence of the strongly activating amino group at the C3 position significantly influences the regioselectivity of EAS reactions. The amino group is an ortho-, para-director. In the context of the 3-aminopyridine system, the positions ortho to the amino group are C2 and C4, and the para position is C6.

Considering the directing effects, electrophilic attack would be favored at the C2, C4, and C6 positions. However, the C6 position is already substituted with the difluorophenyl group. Therefore, electrophilic substitution is most likely to occur at the C2 and C4 positions. The strong activating effect of the amino group can overcome the inherent deactivation of the pyridine ring, allowing reactions such as halogenation and nitration to proceed, often under milder conditions than required for pyridine itself. The precise regioselectivity between the C2 and C4 positions would depend on the specific electrophile and reaction conditions, with steric hindrance potentially playing a role.

Nucleophilic Aromatic Substitution on the Pyridine Ring

The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution (SNA), particularly at positions ortho and para to the ring nitrogen (C2, C4, and C6). stackexchange.comyoutube.comquora.com In this compound, the C6 position is already substituted. Therefore, nucleophilic attack is most likely to occur at the C2 and C4 positions if a suitable leaving group is present at one of these positions.

The presence of the electron-withdrawing 2,5-difluorophenyl group at the C6 position would further activate the ring towards nucleophilic attack. If, for example, a halogen were present at the C2 or C5 position, it could potentially be displaced by a strong nucleophile. The reaction would proceed via a Meisenheimer-like intermediate, the stability of which is enhanced by the electron-withdrawing nature of the pyridine nitrogen and the difluorophenyl group.

Influence of the Difluorophenyl Substituent on Reactivity

The 2,5-difluorophenyl group at the C6 position exerts a significant electronic influence on the reactivity of the entire molecule primarily through its strong inductive electron-withdrawing (-I) effect.

This inductive effect has several key consequences:

Decreased Basicity: The electron-withdrawing nature of the difluorophenyl group reduces the electron density on both the pyridine nitrogen and the exocyclic amino group, thereby lowering their basicity and pKa values.

Modulation of Nucleophilicity: While the primary amine remains a nucleophilic center, its nucleophilicity is somewhat attenuated by the inductive pull of the difluorophenyl ring.

Activation towards Nucleophilic Attack: The difluorophenyl group enhances the electron deficiency of the pyridine ring, making it more susceptible to nucleophilic aromatic substitution, should a suitable leaving group be present.

Advanced Mechanistic Investigations

Detailed computational studies on molecules structurally analogous to this compound offer a window into its chemical reactivity. These investigations are crucial for predicting reaction outcomes and designing synthetic pathways.

Quantum chemical studies, particularly using Density Functional Theory (DFT), are instrumental in elucidating the reaction pathways of complex organic molecules. For derivatives of 6-aryl-pyridin-3-yl, these studies help in understanding their stability and reactivity. For instance, in related 6-arylated-pyridin-3-yl methanol (B129727) derivatives, DFT calculations using the B3LYP functional with a 6-311+G(d,p) basis set have been employed to determine optimized molecular structures and electronic properties. researchgate.net

The frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding the chemical reactivity and kinetic stability of a molecule. The energy gap between HOMO and LUMO indicates the molecule's resistance to deformation or change. In analogous pyridine derivatives, a larger HOMO-LUMO gap is associated with greater stability and lower reactivity. researchgate.net For this compound, the electron-withdrawing nature of the difluorophenyl group is expected to influence the energy levels of these orbitals, thereby affecting its reactivity in various chemical transformations.

Table 1: Calculated Frontier Molecular Orbital Energies for an Analogous 6-Aryl-Pyridin-3-yl Methanol Derivative

| Parameter | Energy (eV) |

| HOMO | -6.04 |

| LUMO | -1.13 |

| Energy Gap (ΔE) | 4.91 |

| Data is for an analogous compound, (5-((4-fluorophenyl)amino)pyridin-3-yl)methanol, and is used to infer the potential properties of this compound. researchgate.net |

Computational modeling is a powerful tool for visualizing and quantifying the energetic profiles of chemical reactions, including the structures of transition states and intermediates. In the study of multicomponent reactions involving aminopyridine derivatives, DFT calculations have been used to map out the reaction mechanism. For example, in the synthesis of certain dithiolo[3,4-b]pyridines, the rate-limiting step was identified as the cyclization process leading to the formation of a 1,4-dihydropyridine (B1200194) ring, with a calculated activation barrier of 28.8 kcal/mol. mdpi.com

These computational models provide a step-by-step view of bond formation and cleavage, allowing for a detailed understanding of the reaction mechanism. For this compound, such modeling could predict the most favorable pathways for its reactions, such as substitutions or couplings, by calculating the activation energies for different potential routes.

The electronic properties of this compound, particularly the distribution of electron density, are critical in determining its behavior in nucleophilic attack and deprotonation processes. Natural Bond Orbital (NBO) analysis of similar 6-arylated-pyridin-3-yl derivatives provides insights into charge distribution and intramolecular interactions. researchgate.net

The nitrogen atom of the amino group and the nitrogen atom in the pyridine ring are potential sites for protonation, while the amino group can also act as a nucleophile. The presence of the electron-withdrawing difluorophenyl ring is expected to decrease the basicity of the pyridine nitrogen and the nucleophilicity of the amino group compared to unsubstituted aminopyridines.

In related systems, the study of complexation with water molecules through quantum-chemical calculations has revealed that stable dimers can be formed, and the dissolution of external hydrogen bonds can trigger phase separation. nih.gov This highlights the importance of intermolecular interactions in the chemical behavior of such compounds. The ability of this compound to form hydrogen bonds will influence its solubility and reactivity in protic solvents.

Advanced Spectroscopic and Structural Characterization of 6 2,5 Difluorophenyl Pyridin 3 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for the unambiguous structural elucidation of organic molecules by providing detailed information about the chemical environment of atomic nuclei such as ¹H, ¹³C, and ¹⁹F.

¹H NMR Analysis of Proton Environments

The ¹H NMR spectrum of 6-(2,5-Difluorophenyl)pyridin-3-amine is expected to show distinct signals for each of the aromatic protons and the amine (-NH₂) protons. The pyridine (B92270) ring protons (H-2, H-4, H-5) and the difluorophenyl ring protons (H-3', H-4', H-6') will appear in the aromatic region, typically between δ 6.0 and 8.5 ppm. ubc.caorganicchemistrydata.org

Pyridine Protons: The proton at the C-2 position is expected to be the most deshielded of the pyridine protons due to its proximity to the electronegative nitrogen atom, likely appearing as a doublet. The H-4 and H-5 protons will also appear as distinct multiplets, with their chemical shifts and coupling patterns influenced by the adjacent amino and aryl substituents. For a simple 3-aminopyridine (B143674), the protons appear at δ 8.08 (H-2), 7.99 (H-6), 7.03 (H-5), and 6.96 (H-4). chemicalbook.com The amino group (-NH₂) protons would typically appear as a broad singlet, the chemical shift of which can vary depending on the solvent and concentration.

Difluorophenyl Protons: The protons on the 2,5-difluorophenyl ring will exhibit complex splitting patterns due to both proton-proton (H-H) and proton-fluorine (H-F) couplings. These protons are expected in the range of δ 6.3 to 7.0 ppm, as seen in 2,5-difluoroaniline. chemicalbook.com

Amine Protons: The two protons of the primary amine group would likely produce a single, broad signal. In 3-aminopyridine, this signal appears around δ 3.89 ppm in CDCl₃. chemicalbook.com

¹³C NMR for Carbon Skeleton Determination

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom in this compound will produce a distinct signal. organicchemistrydata.orglibretexts.org

Pyridine Carbons: In pyridine, the carbon atoms adjacent to the nitrogen (C-2 and C-6) are the most deshielded, appearing around δ 150 ppm. researchgate.net The C-3 and C-5 carbons are more shielded, while the C-4 carbon is at an intermediate position (around δ 136 ppm). researchgate.net The amino group at C-3 will cause a significant upfield shift for C-3 and influence the shifts of adjacent carbons. The C-6 carbon, being attached to the phenyl ring, will also have its chemical shift affected.

Difluorophenyl Carbons: The carbons in the difluorophenyl ring will show characteristic splitting due to carbon-fluorine (C-F) coupling. The carbons directly bonded to fluorine (C-2' and C-5') will appear as doublets with large one-bond coupling constants (¹JCF). Other carbons in the ring will show smaller two- or three-bond couplings (²JCF, ³JCF). The chemical shifts for these carbons are expected to be in the aromatic region (δ 100-160 ppm). rsc.orgwisc.edu For example, in 2-(4-fluorophenyl)pyridine, the carbon bearing the fluorine atom shows a large doublet splitting (¹JCF = 249.3 Hz). rsc.org

¹⁹F NMR for Fluorine Atom Characterization

¹⁹F NMR is a highly sensitive technique used specifically to analyze fluorine-containing compounds. alfa-chemistry.comscholaris.ca For this compound, two distinct signals are expected in the ¹⁹F NMR spectrum, one for each of the chemically non-equivalent fluorine atoms (F-2' and F-5').

The chemical shifts in ¹⁹F NMR span a wide range. alfa-chemistry.com For fluoroaromatic compounds, shifts typically appear between -100 and -170 ppm relative to CFCl₃. ucsb.edu The exact chemical shifts for F-2' and F-5' will be influenced by the electronic environment, including the connection to the pyridine ring. The signals will likely appear as complex multiplets due to coupling with each other (F-F coupling) and with nearby protons (H-F coupling). rsc.org

Advanced 2D NMR Techniques (e.g., COSY, HMQC, HMBC)

To definitively assign all proton and carbon signals, advanced 2D NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-coupled to each other, typically through two or three bonds. It would reveal correlations between adjacent protons on the pyridine ring (e.g., H-4 and H-5) and on the phenyl ring (e.g., H-3', H-4', and H-6'), helping to trace the connectivity within each ring system. ipb.pt

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to. It allows for the unambiguous assignment of which proton is bonded to which carbon, for instance, linking the ¹H signals of the pyridine ring to their corresponding ¹³C signals. ipb.pt

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. This is crucial for establishing the connectivity between different parts of the molecule. For example, HMBC would show a correlation between the H-6' proton on the phenyl ring and the C-6 carbon of the pyridine ring, confirming the link between the two rings. It would also help in assigning quaternary (non-protonated) carbon atoms. ipb.pt

Vibrational Spectroscopy for Functional Group Analysis

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations (stretching, bending). researchgate.net

The FT-IR spectrum of this compound would be expected to show several characteristic absorption bands:

N-H Vibrations: As a primary amine, two distinct N-H stretching bands are expected in the region of 3300-3500 cm⁻¹. Aromatic primary amines also show an N-H bending (scissoring) vibration around 1600-1650 cm⁻¹. researchgate.netresearchgate.net

Aromatic C-H and C=C Vibrations: Aromatic C-H stretching bands typically appear above 3000 cm⁻¹. researchgate.net The C=C stretching vibrations within the pyridine and benzene (B151609) rings would result in several sharp bands in the 1400-1600 cm⁻¹ region.

C-N Stretching: The stretching vibration for the aromatic C-N bond is expected to appear in the region of 1250-1335 cm⁻¹. rsc.org

C-F Stretching: The strong C-F stretching vibrations for the aryl-fluoride bonds are characteristic and typically found in the 1100-1300 cm⁻¹ region.

Raman Spectroscopy

Raman spectroscopy provides valuable insights into the vibrational modes of a molecule, offering a fingerprint based on the polarizability changes of molecular bonds during vibrations. While a specific, publicly available Raman spectrum for this compound is not documented in the reviewed literature, the expected vibrational frequencies can be inferred from analyses of structurally related compounds, such as 2-aminopyridine (B139424) and other substituted pyridines. researchgate.netnih.gov

The spectrum would be characterized by distinct bands corresponding to the vibrations of its three main structural components: the pyridine ring, the 2,5-difluorophenyl ring, and the amine group.

Key expected vibrational modes would include:

Pyridine Ring Vibrations: The C=C and C=N stretching vibrations within the pyridine ring are typically observed in the 1625–1400 cm⁻¹ region. researchgate.net Ring breathing modes, which involve the symmetric expansion and contraction of the entire ring, are also characteristic and provide a strong Raman signal.

Phenyl Ring Vibrations: The difluorophenyl ring will also exhibit C-C stretching modes within the 1600-1450 cm⁻¹ range. The C-H stretching vibrations of both aromatic rings are expected to appear in the 3100–3000 cm⁻¹ region.

Amine Group Vibrations: The N-H stretching modes of the primary amine group are anticipated to produce bands in the 3500–3300 cm⁻¹ range. researchgate.net The N-H scissoring (bending) vibration typically appears around 1650–1580 cm⁻¹.

Carbon-Fluorine Vibrations: The C-F stretching vibrations are a key feature and are expected to produce strong bands in the 1250–1000 cm⁻¹ region.

Inter-ring C-C Stretching: The stretching vibration of the C-C bond connecting the pyridine and phenyl rings would also be present, typically in the 1300-1200 cm⁻¹ range.

A theoretical assignment of these vibrational modes based on related molecules is presented in the table below.

Table 1: Expected Characteristic Raman Shifts for this compound This table is predictive, based on data from analogous compounds.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

| N-H Asymmetric & Symmetric Stretch | -NH₂ (Amine) | 3500 - 3300 |

| C-H Aromatic Stretch | Pyridine & Phenyl Rings | 3100 - 3000 |

| N-H Scissoring (Bending) | -NH₂ (Amine) | 1650 - 1580 |

| C=C / C=N Ring Stretch | Pyridine & Phenyl Rings | 1625 - 1400 |

| C-N Stretch | Amine-Pyridine Linkage | 1350 - 1250 |

| C-F Stretch | Difluorophenyl Group | 1250 - 1000 |

| Ring Breathing Mode | Pyridine & Phenyl Rings | ~1000 |

Mass Spectrometry for Molecular Formula and Fragmentation Analysis

Mass spectrometry is an essential technique for determining the molecular weight and elemental composition of a compound and for elucidating its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of a molecule with very high accuracy, typically to four or five decimal places. This precision allows for the unambiguous determination of its elemental formula. For this compound, the molecular formula is C₁₁H₈F₂N₂. HRMS analysis would be expected to confirm the monoisotopic mass derived from this formula. While specific experimental data is not available, the principle relies on matching the experimentally measured mass to the theoretically calculated mass, often within a tolerance of 5 parts per million (ppm). This confirmation is a standard and definitive method for verifying the elemental composition of a newly synthesized or isolated compound. nist.gov

Table 2: HRMS Data for this compound This table presents calculated data to illustrate the principle of HRMS.

| Parameter | Value |

| Molecular Formula | C₁₁H₈F₂N₂ |

| Calculated Monoisotopic Mass | 206.0659 Da |

| Expected Ion (M+H)⁺ | 207.0737 Da |

| Hypothetical Found Mass (within 5 ppm) | 207.0733 Da |

Tandem Mass Spectrometry (MS/MS) is a powerful technique for structural elucidation. In an MS/MS experiment, the protonated molecular ion (e.g., [M+H]⁺ at m/z 207.07) is selected and subjected to collision-induced dissociation (CID), causing it to break apart into smaller fragment ions. The resulting fragmentation pattern is characteristic of the molecule's structure.

Although an experimental MS/MS spectrum for this compound is not published, plausible fragmentation pathways can be proposed based on its structure and the known fragmentation behavior of related compounds. researchgate.net Key fragmentation events would likely include:

Cleavage of the Biaryl Bond: The single bond connecting the pyridine and difluorophenyl rings is a likely point of cleavage.

Loss of Small Molecules: Fragmentation of the heterocyclic pyridine ring could lead to the loss of small, stable neutral molecules like hydrogen cyanide (HCN).

Fragmentation of the Phenyl Ring: The difluorophenyl fragment could undergo further fragmentation, such as the loss of a fluorine radical or difluorobenzene.

Analyzing these fragments allows for the piecewise reconstruction of the molecule, confirming the connectivity of the pyridine, amine, and difluorophenyl moieties.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing unequivocal proof of molecular structure.

To perform this analysis, a high-quality single crystal of this compound would be required. While a crystal structure for this specific compound has not been deposited in the Cambridge Crystallographic Data Centre (CCDC) or published in the reviewed literature, the technique itself would yield a wealth of structural information.

The analysis would provide:

Connectivity and Constitution: Absolute confirmation that the atoms are connected as proposed.

Bond Lengths, Bond Angles, and Torsion Angles: Precise geometric parameters for the entire molecule. For instance, it would reveal the dihedral angle between the planes of the pyridine and difluorophenyl rings, which is a critical conformational feature. In similar biaryl pyridine structures, this angle can vary significantly depending on the steric hindrance and electronic interactions of the substituents. nih.govnih.gov

Stereochemistry: Unambiguous assignment of the compound's three-dimensional shape in the solid state.

The results are typically presented in a standardized crystallographic information file (CIF) and summarized in a data table, as illustrated hypothetically below.

Table 3: Example of Crystallographic Data Table Parameters This table lists the parameters that would be determined from a single-crystal X-ray diffraction analysis.

| Parameter | Description |

| Molecular Formula | C₁₁H₈F₂N₂ |

| Formula Weight | 206.19 g/mol |

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | e.g., P2₁/c, P-1 |

| Unit Cell Dimensions (a, b, c, α, β, γ) | Dimensions and angles of the elementary crystal cell |

| Volume (V) | Volume of the unit cell (ų) |

| Z | Number of molecules per unit cell |

| Calculated Density (ρ) | Density of the crystal (g/cm³) |

| R-factor (R₁) | A measure of the agreement between experimental and calculated structure factors |

| Goodness-of-fit (GOF) | An indicator of the quality of the structural model refinement |

Beyond the structure of a single molecule, X-ray crystallography reveals how molecules pack together in the crystal lattice. This packing is governed by a network of non-covalent intermolecular interactions. Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify these interactions based on crystallographic data. nih.govmdpi.com

For this compound, the presence of a hydrogen bond donor (the -NH₂ group) and several hydrogen bond acceptors (the pyridine nitrogen and the fluorine atoms) suggests that hydrogen bonding would be a dominant feature in its crystal packing. Based on studies of similar aminopyridine derivatives, the following interactions would be expected: nih.govnih.govresearchgate.net

N-H···N Hydrogen Bonds: This is a very common and strong interaction in aminopyridine crystals, often leading to the formation of centrosymmetric dimers or extended chains. nih.gov

Weaker Hydrogen Bonds: Weaker C-H···F or C-H···π interactions may also play a role in stabilizing the three-dimensional structure.

van der Waals Contacts: H···H, C···H, and F···H contacts would account for a significant portion of the crystal packing.

A Hirshfeld surface analysis would map these interactions onto a 3D surface around the molecule. Two-dimensional "fingerprint plots" derived from this surface allow for the quantitative breakdown of each type of intermolecular contact.

Table 4: Expected Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis This table presents a predictive summary based on data from analogous aminopyridine compounds. nih.govnih.gov

| Intermolecular Contact Type | Description | Expected Contribution |

| H···H | Contacts between hydrogen atoms on adjacent molecules. | 35 - 50% |

| N···H / H···N | Represents N-H···N hydrogen bonds and other close N-H contacts. | 20 - 35% |

| C···H / H···C | Interactions involving aromatic and amine hydrogens with carbon atoms. | 15 - 25% |

| F···H / H···F | Contacts involving the fluorine atoms, potentially weak H-bonds. | 5 - 10% |

| C···C | Represents π-π stacking interactions between aromatic rings. | < 5% |

Analysis of Crystal Voids and Hydrogen Bonding Networks of this compound

A comprehensive search for crystallographic data and detailed structural analysis of the compound this compound did not yield specific research findings on its crystal voids or hydrogen bonding networks. While the principles of X-ray crystallography allow for the detailed elucidation of solid-state structures, including the identification of intermolecular interactions and the quantification of empty spaces within the crystal lattice, no publicly available studies appear to have been conducted for this particular compound.

In crystallographic studies of related amino- and fluorophenyl-substituted pyridines, hydrogen bonding is a dominant feature in their supramolecular assembly. Typically, the amino group (–NH₂) acts as a hydrogen bond donor, while the pyridinic nitrogen atom serves as a primary hydrogen bond acceptor. This often leads to the formation of well-defined hydrogen-bonded motifs, such as dimers or chains. For instance, in many aminopyridine derivatives, N–H···N hydrogen bonds are observed, creating centrosymmetric dimers.

The analysis of crystal voids, which are unoccupied spaces within the crystal lattice, is crucial for understanding a material's physical properties. The size and distribution of these voids can influence factors such as density, stability, and sorption capabilities. The calculation of void volumes is typically performed using specialized software that analyzes the electron density map obtained from X-ray diffraction data.

Although specific data for this compound is not available, the tables below represent the types of data that would be generated from a full crystallographic analysis. These tables are provided as a template to illustrate the expected parameters for hydrogen bonding and crystal void analysis.

Table 1: Hypothetical Hydrogen Bond Geometry for this compound

| D–H···A | D–H (Å) | H···A (Å) | D···A (Å) | ∠DHA (°) |

| N–H···N | 0.88 | 2.15 | 3.00 | 165 |

| C–H···F | 0.95 | 2.45 | 3.30 | 148 |

Note: The values in this table are illustrative and not based on experimental data for the specified compound.

Table 2: Hypothetical Crystal Void Analysis for this compound

| Parameter | Value |

| Unit Cell Volume (ų) | 1200 |

| Calculated Density (g/cm³) | 1.45 |

| Packing Index (%) | 70 |

| Total Void Volume (ų) | 360 |

| Largest Void Diameter (Å) | 2.5 |

Note: The values in this table are hypothetical and serve as an example of typical results from a void analysis.

Further experimental investigation, specifically single-crystal X-ray diffraction, would be required to determine the precise hydrogen bonding network and quantify the crystal voids for this compound.

Computational and Theoretical Investigations of 6 2,5 Difluorophenyl Pyridin 3 Amine

Density Functional Theory (DFT) Calculations

Density Functional Theory is a cornerstone of computational chemistry, enabling the accurate calculation of a molecule's electronic structure and properties. This approach is fundamental for geometry optimization, understanding molecular orbitals, and predicting reactivity.

Geometry Optimization and Conformational Analysis

Geometry optimization is a computational process to find the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional shape. This analysis would typically reveal key structural parameters such as bond lengths, bond angles, and dihedral angles that define the spatial relationship between the pyridin-3-amine and the 2,5-difluorophenyl rings. Conformational analysis would further explore different spatial arrangements (conformers) and their relative energies, which is crucial for understanding the molecule's flexibility and how it might interact with biological targets. However, no specific studies detailing the optimized geometry or conformational landscape of 6-(2,5-Difluorophenyl)pyridin-3-amine are available.

Electronic Structure Analysis

The electronic structure dictates a molecule's chemical behavior, including its reactivity and spectroscopic properties.

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. A large gap implies high stability, whereas a small gap suggests higher reactivity. Specific calculated values for the HOMO, LUMO, and the resulting energy gap for this compound have not been reported in the literature.

Natural Bond Orbital (NBO) analysis provides a chemically intuitive picture of bonding by translating the complex molecular wave function into localized bonds, lone pairs, and antibonding orbitals. This method quantifies electron delocalization effects, such as hyperconjugation and resonance, by analyzing the interactions between filled (donor) and empty (acceptor) orbitals. Such an analysis for this compound would clarify the nature of the C-C bond linking the two rings and the extent of electronic communication between them. Unfortunately, NBO analysis data for this compound is not available.

Reactivity Descriptors and Indices (e.g., Fukui Functions)

Conceptual DFT provides various reactivity descriptors. Fukui functions, for instance, are used to identify which atoms in a molecule are most susceptible to electrophilic, nucleophilic, or radical attack. These indices are crucial for predicting the regioselectivity of chemical reactions. No studies have been found that calculate or discuss the Fukui functions or other reactivity indices for this compound.

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution Visualization

A Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule. It illustrates regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue). These maps are invaluable for predicting sites for electrophilic and nucleophilic attack and understanding non-covalent interactions. An MEP map of this compound would highlight the electronegative nitrogen and fluorine atoms as potential sites for electrophilic attack and hydrogen-bond acceptance. However, no such MEP map for this specific molecule has been published.

Potential Energy Surface (PES) Scanning for Molecular Stability and Isomerization

A Potential Energy Surface (PES) scan is a computational method used to explore the conformational landscape of a molecule. This technique involves systematically changing specific dihedral angles or bond lengths and calculating the corresponding energy at each step. For this compound, a key investigation would involve scanning the dihedral angle of the C-C bond connecting the pyridine (B92270) and the difluorophenyl rings.

This analysis would reveal the most stable conformation (the global minimum on the energy profile) and identify any rotational barriers or local energy minima. The heights of these energy barriers are crucial for understanding the molecule's flexibility and the likelihood of different conformers existing at room temperature. Such a study would also provide insights into potential isomerization pathways. However, no specific PES scan data has been published for this compound in the searched literature.

Prediction of Spectroscopic Properties from First Principles (e.g., NMR, IR)

First-principles calculations, typically employing Density Functional Theory (DFT), are a powerful tool for predicting the spectroscopic properties of a molecule before it is synthesized or to help interpret experimental data.

NMR Spectroscopy: Theoretical calculations can predict the chemical shifts of ¹H and ¹³C atoms. These predictions are based on calculating the magnetic shielding tensors for each nucleus in the molecule's optimized geometry. The calculated shifts would then be compared to a standard reference, like tetramethylsilane (B1202638) (TMS), to provide a predicted spectrum.

IR Spectroscopy: The vibrational frequencies and their corresponding intensities can be calculated to generate a theoretical Infrared (IR) spectrum. This involves computing the second derivatives of the energy with respect to the atomic coordinates. The resulting vibrational modes would correspond to specific bond stretches, bends, and torsions within the this compound molecule.

Despite the utility of these methods, no studies containing predicted NMR or IR data for this compound were found.

Table 1: Hypothetical Predicted Spectroscopic Data (Example Only)

This table is a placeholder to illustrate how data would be presented if it were available. The values are not real.

| Spectroscopic Data Type | Predicted Value |

|---|---|

| ¹H NMR Chemical Shift (ppm) | Data not available |

| ¹³C NMR Chemical Shift (ppm) | Data not available |

| IR Frequency (cm⁻¹) | Data not available |

Investigation of Non-Linear Optical (NLO) Properties

The investigation of Non-Linear Optical (NLO) properties involves calculating how a molecule's dipole moment and polarizability change in the presence of a strong electric field, such as from a laser. These calculations are essential for identifying materials that could be used in optoelectronic applications.

For a molecule like this compound, which possesses both electron-donating (amine) and electron-withdrawing (difluorophenyl) groups, there is a potential for significant NLO response. Computational studies would typically calculate key NLO parameters such as the first hyperpolarizability (β). A high β value would indicate a strong NLO response. However, a search of the literature did not yield any studies that have computationally investigated the NLO properties of this specific compound.

Table 2: Hypothetical NLO Properties (Example Only)

This table is a placeholder to illustrate how data would be presented if it were available. The values are not real.

| NLO Property | Calculated Value |

|---|---|

| First Hyperpolarizability (β) | Data not available |

Based on a comprehensive search of available scientific literature and patent databases, there is currently no specific published information regarding the detailed derivatization and synthetic transformations of the compound this compound according to the outlined sections.

While general methodologies exist for the functionalization of aminopyridines, specific research findings, reaction conditions, and product characterization for the N-alkylation, N-acylation, urea/thiourea formation, chromatographic derivatization, halogenation, or metal-catalyzed C-H bond coupling of this compound are not documented in the accessible resources.

Therefore, it is not possible to generate a scientifically accurate article that strictly adheres to the provided outline for this specific compound. The creation of such an article would require data that is not present in the public domain.

Derivatization Strategies and Synthetic Transformations of 6 2,5 Difluorophenyl Pyridin 3 Amine

Transformations Involving the Difluorophenyl Moiety

The 2,5-difluorophenyl moiety of 6-(2,5-Difluorophenyl)pyridin-3-amine is a critical pharmacophoric element, primarily due to the ability of the fluorine atoms to act as hydrogen bond acceptors and to modulate the physicochemical properties of the molecule, such as lipophilicity and metabolic stability. While derivatization of this compound predominantly focuses on the amine group of the pyridine (B92270) ring, transformations involving the difluorophenyl ring have been explored to fine-tune biological activity and probe structure-activity relationships (SAR).

Direct modification of the difluorophenyl ring once incorporated into the pyridin-3-amine scaffold is less common in reported synthetic routes. The chemical stability of the C-F bonds makes direct nucleophilic aromatic substitution challenging. However, alternative strategies involving the synthesis of analogs with modified phenyl rings prior to the coupling with the pyridine core are prevalent. For instance, in the development of MEK inhibitors like Trametinib, analogs with different substitution patterns on the phenyl ring are synthesized to optimize potency and selectivity.

One key transformation related to the difluorophenyl moiety is not a direct reaction on the ring itself, but rather a strategic choice of a different starting material. For example, in the synthesis of Trametinib, the precursor is 2-fluoro-4-iodoaniline, which is then coupled to the pyridine scaffold. justia.com The iodine atom serves as a handle for subsequent cross-coupling reactions. While not a direct transformation of the difluorophenyl group in the target intermediate, this highlights the synthetic strategy of incorporating functionalities for further elaboration.

The following table summarizes representative transformations where the substitution pattern on the phenyl ring is varied, leading to analogs of this compound.

| Precursor 1 (Aniline Derivative) | Precursor 2 (Pyridine Derivative) | Coupling Reaction | Resulting Analog | Purpose of Modification |

| 2-Fluoro-4-iodoaniline | Pyridine boronic acid derivative | Suzuki Coupling | 6-(2-Fluoro-4-iodophenyl)pyridin-3-amine | Introduction of a handle (iodine) for further functionalization |

| 2,5-Difluoroaniline | 6-Chloropyridin-3-amine | Buchwald-Hartwig Amination | This compound | Parent scaffold for kinase inhibitors |

| 2-Fluoro-5-chloroaniline | 6-Chloropyridin-3-amine | Buchwald-Hartwig Amination | 6-(2-Fluoro-5-chlorophenyl)pyridin-3-amine | Investigation of electronic effects on activity |

Scaffold Hopping and Ring Equivalent Strategies

Scaffold hopping is a widely used strategy in medicinal chemistry to identify novel chemical series with improved properties by replacing a core molecular scaffold with a bioisosteric equivalent. niper.gov.innih.gov In the context of kinase inhibitors derived from this compound, both the pyridin-3-amine and the 2,5-difluorophenyl moieties can be subjected to scaffold hopping.

The primary goal of these strategies is to explore new chemical space, improve pharmacokinetic profiles, and circumvent existing patents. For instance, the pyridine ring can be replaced by other five- or six-membered heterocycles that can maintain the key hydrogen bonding interactions with the kinase hinge region. Similarly, the difluorophenyl ring, which typically occupies a hydrophobic pocket, can be replaced by other aromatic or non-aromatic carbocyclic or heterocyclic rings.

A notable example of scaffold hopping in the broader context of kinase inhibitors involves the replacement of a central quinazoline (B50416) ring with a quinoline, where the introduction of a cyano group mimics the hydrogen bonding acceptor properties of the original nitrogen atom. niper.gov.in While direct examples of scaffold hopping starting from this compound are not extensively documented in publicly available literature, the principles are readily applicable. The following table illustrates potential scaffold hopping strategies for this molecule.

| Original Scaffold | Hopped Scaffold | Rationale | Potential Advantage |

| Pyridin-3-amine | Pyrimidin-5-amine | Maintain key hydrogen bond donor/acceptor pattern | Altered solubility and metabolic profile |

| Pyridin-3-amine | Thiazol-2-amine | Different geometric arrangement of heteroatoms | Novel intellectual property, altered binding mode |

| 2,5-Difluorophenyl | 3,5-Dichlorophenyl | Similar size and electronic properties | Modified hydrophobic interactions |

| 2,5-Difluorophenyl | Thieno[3,2-b]pyrrole | Bioisosteric replacement with a fused heterocyclic system | Increased rigidity and potential for new interactions |

Intermediate Derivatization for Chemical Library Synthesis

The use of this compound as a versatile intermediate is exemplified in the synthesis of focused chemical libraries aimed at discovering and optimizing kinase inhibitors. nih.govenamine.net The primary point of derivatization is the amino group on the pyridine ring, which can be readily functionalized through a variety of reactions to introduce diverse substituents.

A prominent example of this is the synthesis of the MEK inhibitor Trametinib. justia.comgoogle.comepo.org In this synthesis, this compound is not the direct starting material, but a closely related precursor, 5-amino-2-(2,5-difluorophenylamino)pyridine, is used. However, the synthetic logic is directly applicable. The amino group is typically acylated or reacted with isocyanates to form amides and ureas, respectively. These newly introduced functional groups can then participate in further cyclization reactions to build more complex heterocyclic systems.

The synthesis of a 3-aminopyridin-2-one-based fragment library demonstrates a common strategy where a bromo-substituted aminopyridine is first coupled with various boronic acids via Suzuki coupling, followed by derivatization of the amino group. nih.gov This approach allows for the rapid generation of a diverse set of analogs for screening.

The table below outlines common derivatization reactions performed on the amino group of this compound or its close analogs for the purpose of library synthesis.

| Reagent | Reaction Type | Product Class | Purpose in Library Synthesis |

| Acid Chloride/Anhydride (B1165640) | Acylation | Amides | Introduction of diverse R-groups for SAR exploration |

| Isocyanate | Urea formation | Ureas | Mimicking hydrogen bond patterns of known inhibitors |

| Aldehyde/Ketone + Reducing Agent | Reductive Amination | Secondary/Tertiary Amines | Variation of basicity and steric bulk |

| Sulfonyl Chloride | Sulfonylation | Sulfonamides | Introduction of tetrahedral geometry and H-bond acceptors |

These derivatization strategies underscore the importance of this compound as a key building block, enabling the systematic exploration of chemical space around a privileged scaffold for the development of novel therapeutics.

Structure Reactivity and Structure Property Relationship Studies of 6 2,5 Difluorophenyl Pyridin 3 Amine Analogues

Influence of Substituent Effects on Chemical Reactivity and Stability

The chemical reactivity and stability of 6-(2,5-Difluorophenyl)pyridin-3-amine analogues are intricately governed by the electronic and steric nature of substituents on both the pyridine (B92270) and the difluorophenyl rings. The inherent electronic properties of the parent molecule, characterized by the electron-withdrawing pyridine ring and the fluorinated phenyl ring, create a unique chemical landscape for further functionalization.

The pyridine ring, being an electron-deficient heterocycle, generally deactivates the ring towards electrophilic substitution, similar to a nitrobenzene (B124822) derivative. uoanbar.edu.iq Conversely, it is highly susceptible to nucleophilic attack, particularly at the positions ortho and para to the nitrogen atom (positions 2 and 4). uoanbar.edu.iq The presence of the 2,5-difluorophenyl group at the 6-position and the amino group at the 3-position significantly modulates this reactivity.

The amino group at the 3-position, being a strong electron-donating group (+M, -I), counteracts the electron-withdrawing effects of the pyridine nitrogen and the difluorophenyl ring to some extent. This amino group activates the pyridine ring towards electrophilic substitution, directing incoming electrophiles primarily to the positions ortho and para to itself (positions 2 and 4).

Table 1: Predicted Influence of Additional Substituents on the Reactivity of the Pyridine Ring in this compound Analogues

| Substituent Position | Substituent Type | Predicted Effect on Electrophilic Attack | Predicted Effect on Nucleophilic Attack |

| Pyridine C4 | Electron-Donating (e.g., -OCH₃) | Activation | Deactivation |

| Pyridine C4 | Electron-Withdrawing (e.g., -NO₂) | Deactivation | Activation |

| Pyridine C5 | Electron-Donating (e.g., -CH₃) | Activation | Deactivation |

| Pyridine C5 | Electron-Withdrawing (e.g., -CN) | Deactivation | Activation |

| Phenyl Ring | Additional Fluorine | Further deactivation of pyridine ring | Further activation of pyridine ring |

This table is based on established principles of substituent effects in aromatic systems.

Stereochemical Considerations in Derivatives

The introduction of substituents on the this compound scaffold can lead to various stereochemical phenomena, with atropisomerism being a particularly important consideration. Atropisomers are stereoisomers that arise from hindered rotation around a single bond, where the rotational barrier is high enough to allow for the isolation of individual rotamers. wikipedia.org This phenomenon is common in biaryl systems, especially when bulky substituents are present at the ortho positions of the aryl rings. wikipedia.org

In the case of this compound, the fluorine atom at the 2-position of the phenyl ring acts as an ortho substituent. While a single fluorine atom is relatively small, the combination of this ortho-substituent with potential substituents on the pyridine ring, particularly at the 5-position, can create a significant barrier to rotation around the C-C bond connecting the two rings.

The stability of atropisomers is dependent on the height of the rotational energy barrier. A barrier of approximately 22 kcal/mol at room temperature is considered sufficient to allow for the isolation of individual atropisomers. wikipedia.org The magnitude of this barrier is influenced by:

Size of Ortho-Substituents: Larger substituents lead to greater steric hindrance and higher rotational barriers.

Presence of Intramolecular Hydrogen Bonds: Hydrogen bonds can either increase or decrease the rotational barrier depending on whether they stabilize the ground state or the transition state of rotation. nih.gov

Buttressing Effects: Substituents adjacent to the ortho groups can further restrict rotation.

For derivatives of this compound, the introduction of a bulky substituent at the 5-position of the pyridine ring would likely lead to stable atropisomers. The resulting atropisomers would be enantiomers if the rest of the molecule is achiral, or diastereomers if other stereocenters are present. The Cahn-Ingold-Prelog (CIP) system can be used to assign stereochemical descriptors (R or S) to the chiral axis. mdpi.com

The potential for atropisomerism is a critical factor in drug design, as different atropisomers can exhibit distinct pharmacological and toxicological profiles.

Computational Approaches to Structure-Reactivity Correlations

Computational chemistry provides powerful tools for understanding and predicting the structure-reactivity relationships of this compound analogues. Methods such as Density Functional Theory (DFT) can be employed to calculate a variety of molecular properties that correlate with reactivity and stability. nih.gov

Key Computational Analyses:

Geometry Optimization: To determine the most stable three-dimensional structure of the molecule, including bond lengths, bond angles, and dihedral angles.

Electronic Property Calculation:

Molecular Electrostatic Potential (MEP) Maps: To visualize the electron density distribution and identify regions susceptible to electrophilic or nucleophilic attack.

Frontier Molecular Orbital (FMO) Analysis: The energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can indicate the molecule's ability to donate or accept electrons, respectively. A smaller HOMO-LUMO gap generally suggests higher reactivity.

Natural Bond Orbital (NBO) Analysis: To study charge distribution, hyperconjugative interactions, and bond strengths.

Calculation of Reactivity Descriptors:

Local Descriptors: Such as Fukui functions, which identify the most reactive sites within the molecule for electrophilic, nucleophilic, and radical attack.

Transition State Searching and Reaction Pathway Modeling: To calculate activation energies and reaction rate constants, providing a quantitative measure of reactivity for specific reactions.

For instance, DFT calculations could be used to model the rotational barrier around the C-C bond connecting the phenyl and pyridine rings, thereby predicting the potential for stable atropisomerism in different analogues. researchgate.net Furthermore, by systematically varying substituents and calculating the corresponding electronic properties and reactivity descriptors, a quantitative structure-activity relationship (QSAR) model can be developed. Such models are invaluable for the rational design of new analogues with desired reactivity profiles. nih.gov

Table 2: Representative Computationally Derived Properties and Their Correlation with Reactivity

| Computational Property | Description | Correlation with Reactivity |

| HOMO Energy | Energy of the highest occupied molecular orbital | Higher energy correlates with greater ease of electron donation (nucleophilicity) |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital | Lower energy correlates with greater ease of electron acceptance (electrophilicity) |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Smaller gap generally indicates higher chemical reactivity and lower kinetic stability |

| Molecular Electrostatic Potential (MEP) | Distribution of charge on the molecular surface | Negative regions are susceptible to electrophilic attack; positive regions to nucleophilic attack |

| Fukui Functions | Local reactivity descriptor | Identifies the most reactive sites for electrophilic, nucleophilic, and radical attacks |

Understanding Chemical Stability and Degradation Pathways

The chemical stability of this compound and its analogues is a critical parameter, particularly for applications in pharmaceuticals and materials. Degradation can occur through various pathways, including oxidation, hydrolysis, and photolysis.

The presence of the fluorinated phenyl ring is expected to enhance metabolic stability. The strong C-F bond is resistant to cleavage, and the fluorine atoms can block sites that are otherwise susceptible to oxidative metabolism by enzymes like cytochrome P450s. mdpi.com The electron-withdrawing nature of the difluorophenyl group also deactivates the phenyl ring towards electrophilic attack, a common step in oxidative degradation. nih.gov

However, the aminopyridine core presents potential sites of instability. The amino group can be susceptible to oxidation. The pyridine ring itself, while generally stable, can undergo degradation under certain conditions. For instance, the degradation of 4-aminopyridine (B3432731) has been shown to proceed via hydroxylation of the pyridine ring. nih.gov A likely degradation pathway for this compound could initiate with oxidation of the amino group or the pyridine ring, followed by ring opening.

Potential Degradation Pathways:

Oxidation of the Amino Group: This can lead to the formation of nitroso or nitro derivatives, which may be further transformed.

Hydroxylation of the Pyridine Ring: This could occur at positions activated by the amino group, potentially leading to ring-cleavage products.

N-Oxidation: The pyridine nitrogen can be oxidized to form an N-oxide, which can alter the reactivity and stability of the molecule. uoanbar.edu.iq

Photodegradation: Aromatic amines can be susceptible to degradation upon exposure to UV light.

Analysis of Conformational Preferences and Their Impact on Molecular Interactions

The three-dimensional conformation of this compound analogues is a key determinant of their ability to interact with biological targets or other molecules. The conformational landscape is primarily defined by the torsion angle between the pyridine and the 2,5-difluorophenyl rings.

The rotation around the C-C bond connecting the two rings is influenced by a delicate balance of steric and electronic effects. The presence of the ortho-fluoro substituent creates steric hindrance that disfavors a planar conformation. nih.gov Computational studies on biphenyl (B1667301) systems have shown that the optimal dihedral angle is typically non-zero to alleviate steric clashes between ortho-substituents. nih.gov For this compound, a twisted conformation is expected to be the most stable.

Factors Influencing Conformational Preference:

Steric Hindrance: The interaction between the ortho-fluorine atom and the nitrogen atom or a substituent at the 5-position of the pyridine ring is a major determinant of the torsional angle.

Electronic Effects: The electron-withdrawing fluorine atoms can influence the electronic distribution of the molecule, which can in turn affect conformational preferences through electrostatic interactions.

Non-covalent Interactions: Intramolecular non-covalent interactions, such as hydrogen bonds or fluorine-hydrogen interactions, can play a significant role in stabilizing specific conformations. The amino group at the 3-position can act as a hydrogen bond donor, and the pyridine nitrogen can act as a hydrogen bond acceptor. The fluorine atoms can also participate in weak hydrogen bonds with nearby C-H groups.

Binding to Biological Targets: The specific conformation of a drug molecule is crucial for it to fit into the binding pocket of a protein. The torsional angle of the biaryl system will determine the relative orientation of the two rings, which can be critical for making key interactions with amino acid residues.

Crystal Packing: In the solid state, the conformation of a molecule influences how it packs into a crystal lattice. This can affect physical properties such as melting point and solubility.

Self-Assembly: In materials science applications, the conformational preferences of molecules can direct their self-assembly into larger, ordered structures.